molecular formula C13H12FNO2S B158033 2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-74-8

2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid

Cat. No. B158033
CAS RN: 138568-74-8
M. Wt: 265.31 g/mol
InChI Key: XVGORAUAQLCFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, commonly known as MTPA, is a synthetic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTPA is a chiral molecule that is widely used as a resolving agent in the analysis of enantiomers. It is also used as a ligand in asymmetric synthesis and as a marker in NMR spectroscopy.

Scientific Research Applications

MTPA has a wide range of applications in scientific research. One of the most significant applications of MTPA is as a resolving agent in the analysis of enantiomers. MTPA forms diastereomeric salts with enantiomers, which can be separated by chromatography. The resulting diastereomers can be easily analyzed by NMR spectroscopy, which allows for the determination of the enantiomeric excess of the sample.
MTPA is also used as a ligand in asymmetric synthesis. It can form complexes with various metal ions, which can catalyze asymmetric reactions. MTPA has been used in the synthesis of various chiral compounds, including amino acids, alcohols, and esters.

Mechanism of Action

The mechanism of action of MTPA is not fully understood. However, it is believed that MTPA forms diastereomeric salts with enantiomers, which can be separated by chromatography. The resulting diastereomers can be easily analyzed by NMR spectroscopy, which allows for the determination of the enantiomeric excess of the sample.
Biochemical and Physiological Effects:
MTPA has no known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

MTPA has several advantages for lab experiments. It is a chiral molecule that can be easily synthesized and has a high yield. It is also a versatile compound that can be used as a resolving agent, a ligand in asymmetric synthesis, and a marker in NMR spectroscopy.
However, MTPA also has some limitations. It is a synthetic compound that is not found in nature, which limits its potential applications. It is also a toxic compound that must be handled with care.

Future Directions

There are several future directions for the research of MTPA. One potential direction is the development of new synthesis methods that can produce MTPA more efficiently. Another potential direction is the exploration of new applications for MTPA, such as in the synthesis of new chiral compounds. Additionally, the mechanism of action of MTPA could be further investigated to gain a better understanding of its properties and potential applications.

Synthesis Methods

MTPA is synthesized by the reaction of 2-bromo-3-fluorobenzene with 5-methyl-2-thiazolylboronic acid in the presence of palladium catalyst. The resulting intermediate is then treated with propanoic acid to obtain MTPA. The synthesis of MTPA is a straightforward process, and the yield is high.

properties

CAS RN

138568-74-8

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

2-[3-fluoro-4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C13H12FNO2S/c1-7-6-15-12(18-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17)

InChI Key

XVGORAUAQLCFMY-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Canonical SMILES

CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Origin of Product

United States

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